OSI-906 Demonstrates Superior Kinase Selectivity Compared to the Multi-Targeted BMS-754807
In contrast to the multi-targeted inhibitor BMS-754807, which exhibits potent off-target activity against kinases like Met, RON, TrkA/B, and Aurora A/B (IC50 values ranging from 5-45 nM) , OSI-906 demonstrates a significantly cleaner selectivity profile. A comprehensive kinase profiling study at 1 µM showed that OSI-906 displays less than 50% inhibition against a panel of 88 diverse kinases and is completely inactive toward Abl, ALK, BTK, EGFR, FGFR1/2, and PKA . This high selectivity makes OSI-906 a more precise tool for studying IGF-1R/InsR-specific signaling without the confounding effects of broader kinome inhibition.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | IGF-1R IC50 = 35 nM; InsR IC50 = 75 nM; <50% inhibition of 88 other kinases at 1 µM; No activity against Abl, ALK, BTK, EGFR, FGFR1/2, PKA. |
| Comparator Or Baseline | BMS-754807: IGF-1R IC50 = 1.8 nM; InsR IC50 = 1.7 nM; Potent off-target activity against Met, RON, TrkA, TrkB, AurA, AurB (IC50 = 5-45 nM). |
| Quantified Difference | OSI-906 is inactive against a panel of 88 kinases at 1 µM, while BMS-754807 exhibits sub-50 nM potency against at least six additional kinases. |
| Conditions | Cell-free kinase assays; 1 µM compound concentration for selectivity panel. |
Why This Matters
A cleaner selectivity profile reduces experimental noise from off-target effects, allowing for unambiguous attribution of biological outcomes to IGF-1R/InsR pathway modulation.
